molecular formula C15H10ClNO3S B4794236 2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Cat. No. B4794236
M. Wt: 319.8 g/mol
InChI Key: LQXIZVBVMNNLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzothiazole, which is a heterocyclic aromatic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. The synthesis and characterization of this compound has been the subject of several studies, and its potential applications in scientific research have been explored extensively.

Mechanism of Action

The mechanism of action of 2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not well understood, but several studies have suggested that it acts by inhibiting key enzymes and signaling pathways involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair. These inhibitory effects may contribute to the biological activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, this compound has been shown to possess antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments include its relatively simple synthesis, its potential for diverse biological activities, and its ability to modulate key enzymes and signaling pathways. However, this compound also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate experimental conditions and concentrations when using this compound in lab experiments.

Future Directions

There are several future directions for the research on 2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in greater detail, with the aim of identifying new targets for drug development. Additionally, further optimization of the synthesis of this compound may lead to improved yields and purity, making it a more attractive candidate for scientific research.

Scientific Research Applications

2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties. It has been tested against various microbial strains and cancer cell lines, and has shown promising results in inhibiting their growth. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(2-chlorophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S/c16-10-5-1-3-7-12(10)20-14(18)9-17-11-6-2-4-8-13(11)21-15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXIZVBVMNNLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.